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molecular formula C7H4Cl2FNO3 B8574201 (3,5-Dichloro-6-fluoro-2-pyridyloxy) acetic acid CAS No. 62270-89-7

(3,5-Dichloro-6-fluoro-2-pyridyloxy) acetic acid

Cat. No. B8574201
M. Wt: 240.01 g/mol
InChI Key: SMXJSEOXNXOBJZ-UHFFFAOYSA-N
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Patent
US04180395

Procedure details

A mixture of 17 grams (0.06 mole) of ethyl-(3,5-dichloro-6-fluoro-2-pyridyloxy)acetate in 90 milliliters of commercial grade ethanol and 2.8 grams of sodium hydroxide in 25 milliliters of water was refluxed for ~20 minutes. Thereafter 5.9 cubic centimeters of concentrated hydrochloric acid was added thereto and the mixture stirred and cooled for 15 minutes. The mixture was filtered to recover the solid which precipitated and the solid was extracted exhaustively with boiling hexane followed by extraction with a hexane-benzene mixture. After drying, the (3,5-dichloro-6fluoro-2-pyridyloxy) acetic acid product was recrystallized from hexane and was recovered in a yield of ~6 grams and melted at 140°-144° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 36.04, 2.11, 29.28 and 5.64 percent, respectively, as compared with the theoretical contents of 35.03, 1.67, 29.54 and 5.83 percent, respectively, calculated for the above-named compound.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[C:12]([Cl:13])=[CH:11][C:10]([Cl:14])=[C:9]([F:15])[N:8]=1)C.C(O)C.[OH-].[Na+].Cl>O>[Cl:13][C:12]1[C:7]([O:6][CH2:5][C:4]([OH:16])=[O:3])=[N:8][C:9]([F:15])=[C:10]([Cl:14])[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)OC(COC1=NC(=C(C=C1Cl)Cl)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for ~20 minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to recover the solid which
CUSTOM
Type
CUSTOM
Details
precipitated
EXTRACTION
Type
EXTRACTION
Details
the solid was extracted exhaustively with boiling hexane
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with a hexane-benzene mixture
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the (3,5-dichloro-6fluoro-2-pyridyloxy) acetic acid product was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
was recovered in a yield of ~6 grams and melted at 140°-144° C

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC(=C(C1)Cl)F)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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